molecular formula C24H24N4O2 B11202731 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11202731
M. Wt: 400.5 g/mol
InChI Key: YLBDEICIYDGLBD-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a piperidine ring, and a phenylethyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides, which are then reacted with various phenols and alcohols in the presence of a catalytic amount of solid potassium carbonate or sodium ethoxide . This method yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-16(17-7-3-2-4-8-17)27-24(29)18-11-13-28(14-12-18)23-22-21(25-15-26-23)19-9-5-6-10-20(19)30-22/h2-10,15-16,18H,11-14H2,1H3,(H,27,29)

InChI Key

YLBDEICIYDGLBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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